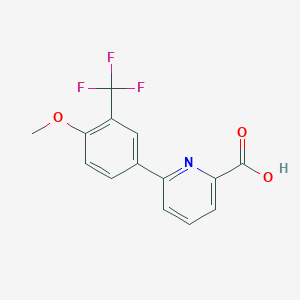
6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid (6-MTPPA) is a compound of the picolinic acid family, which has been extensively studied due to its diverse applications in organic synthesis and biochemistry. 6-MTPPA is a colorless, crystalline solid that is soluble in water and organic solvents, and has a melting point of 114-116°C. It is an important intermediate for the synthesis of biologically active molecules, and has been used in various research applications.
Scientific Research Applications
6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used in various scientific research applications, including as a reagent for the synthesis of biologically active molecules, for the synthesis of heterocyclic compounds, and for the synthesis of pharmaceutical intermediates. In addition, 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the reactivity of carboxylic acids, and as a catalyst for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood, however, it is believed to act as an acid-base catalyst in the synthesis of organic compounds. It is thought to act as a proton donor, which facilitates the formation of a new bond between two molecules. In addition, 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is believed to act as an electron-rich species, which can facilitate the formation of a new bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% are not fully understood, however, it has been shown to be non-toxic and non-irritating to the skin. In addition, 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been shown to be non-carcinogenic and non-mutagenic in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, its high purity (95%), and its wide range of applications. The main limitation of 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future directions for 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and in other areas of organic synthesis. In addition, further research into its solubility in water could lead to new methods of using 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments. Finally, further research into its potential applications in the synthesis of pharmaceutical intermediates could lead to new and improved drugs.
Synthesis Methods
6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-trifluoromethylphenylacetic acid with picolinic acid, or the reaction of 4-methoxy-3-trifluoromethylphenylacetic acid chloride with sodium picolinate. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenylacetic acid with pyridine, or the reaction of 4-methoxy-3-trifluoromethylphenylacetic acid chloride with pyridine.
properties
IUPAC Name |
6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-6-5-8(7-9(12)14(15,16)17)10-3-2-4-11(18-10)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGUFLZPSZRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














